![molecular formula C18H20N2O3S B11175223 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B11175223.png)
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H14N2O2S
- Molecular Weight : 238.31 g/mol
- CAS Number : 92491-27-5
Research indicates that compounds containing the benzothiazole moiety exhibit various biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have shown significant antimicrobial properties against a range of pathogens.
- Antitumor Activity : Some studies suggest that these compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases.
Biological Activity Data
Recent studies have provided insights into the biological activity of this compound. Below is a summary table of key findings:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives, including the target compound. Results indicated a significant reduction in bacterial growth for both Staphylococcus aureus and Escherichia coli strains.
- Antitumor Potential : In vitro assays demonstrated that the compound could induce apoptosis in human cancer cell lines. Flow cytometry analysis showed increased annexin V binding in treated cells compared to controls.
- Inflammation Modulation : Research on macrophage cultures revealed that treatment with the compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential use in inflammatory disorders.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of apoptotic proteins and cell cycle regulators .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound show significant growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H40. Percent growth inhibitions (PGIs) were reported at 86.61% and 75.99%, respectively .
Cell Line | Percent Growth Inhibition (%) |
---|---|
OVCAR-8 | 86.61 |
NCI-H40 | 75.99 |
SNB-19 | 86.26 |
Antimicrobial Activity
The compound also shows promise in antimicrobial research:
- Antibacterial Properties : Similar benzothiazole derivatives have been evaluated for their activity against various bacterial strains. The results indicate that these compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms that may involve disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:
- Substituent Effects : The presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Benzothiazole Core : The benzothiazole moiety is known for its biological activity and contributes to the compound's interaction with biological targets.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for evaluating the potential of this compound in therapeutic applications:
- Absorption and Distribution : Preliminary data suggest favorable absorption characteristics due to its molecular structure.
- Toxicological Profile : Toxicity assessments are ongoing to determine safe dosage levels for potential clinical applications. Early findings indicate a need for further investigation into its long-term effects .
Properties
Molecular Formula |
C18H20N2O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H20N2O3S/c1-18(2)9-13-16(14(21)10-18)24-17(19-13)20-15(22)8-11-4-6-12(23-3)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,20,22) |
InChI Key |
REBDKPNGDUKMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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